4-Fluoro-5-methoxybenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

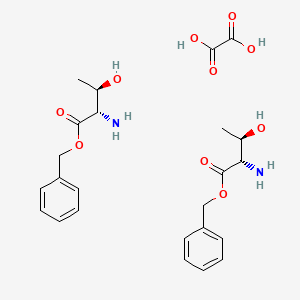

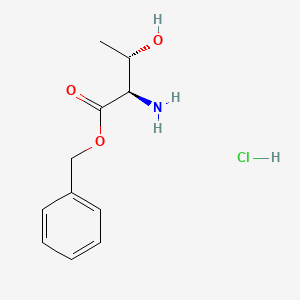

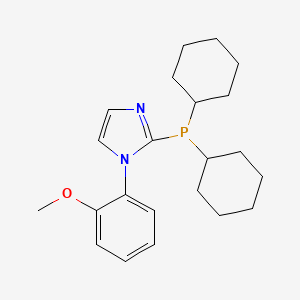

“4-Fluoro-5-methoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C7H9FN2O. It has a molecular weight of 156.16 . It is a light brown solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 and the InChI key: MHUASRLIRHEOIZ-UHFFFAOYSA-N . The compound has a complexity of 134 and a topological polar surface area of 61.3Ų .Physical and Chemical Properties Analysis

“this compound” is a light brown solid . It has a molecular weight of 156.16 and a molecular formula of C7H9FN2O .Wissenschaftliche Forschungsanwendungen

Fluorescent Nucleoside Synthesis : 4-Methoxybenzene-1,2-diamine, a close derivative, is utilized in the synthesis of fluorescent nucleosides, which are sensitive to pH and organic solvents. These nucleosides can be used for detecting 5-fdU among natural nucleosides (Guo et al., 2013).

Chemical Synthesis and Chromatography : In a study, a mixture containing N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine was synthesized and separated by chromatography, demonstrating its use in organic synthesis (Zissimou & Koutentis, 2017).

SNAr Orbital-Controlled Processes : The reaction of 3-fluoro-4-chloronitrobenzene with thiophenoxide anion, which relates to the structural family of 4-Fluoro-5-methoxybenzene-1,2-diamine, is used to study SNAr orbital-controlled processes (Cervera et al., 1996).

Molecular Structure Analysis : The structural analysis of 2-Fluoro-N-(4-methoxyphenyl)benzamide, which shares a similar structure, aids in understanding molecular geometry and intermolecular interactions in crystals (Saeed et al., 2009).

Methoxy Group Torsional Potentials : A study on the torsional potential of the methoxy group in 4-methoxy substituted benzenes, including 4-fluoro-1-methoxybenzenes, contributes to understanding molecular dynamics and rotational barriers (Klocker et al., 2003).

Larvicidal Activity : In research exploring larvicidal activity, compounds structurally similar to this compound were synthesized and tested, highlighting their potential application in pest control (Gorle et al., 2016).

Polymer Synthesis : A new diamine, including elements of the structure of this compound, was used in the synthesis of thermally stable poly(keto ether ether amide)s, showing its application in advanced polymer technologies (Sabbaghian et al., 2015).

Electrochromic Properties in Polyamides : Aromatic polyamides containing structures similar to this compound were synthesized and their electrochromic properties studied, suggesting applications in electronic devices (Liou & Chang, 2008).

Solubility and Thermal Stability of Polyimides : The synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine similar to this compound showed enhanced solubility and thermal stability, beneficial for industrial applications (Xie et al., 2001).

Photoreactions in Solvents : The study of solvent-controllable photoreactions of compounds structurally related to this compound underscores their potential use in photochemistry and molecular synthesis (Chen et al., 2021).

Wirkmechanismus

Target of Action

Benzene derivatives often interact with various biological targets via electrophilic aromatic substitution . The specific targets would depend on the exact biological context and the presence of specific enzymes or receptors that can interact with the compound.

Mode of Action

In electrophilic aromatic substitution, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Eigenschaften

IUPAC Name |

4-fluoro-5-methoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUASRLIRHEOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/no-structure.png)

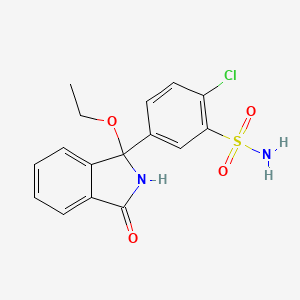

![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)

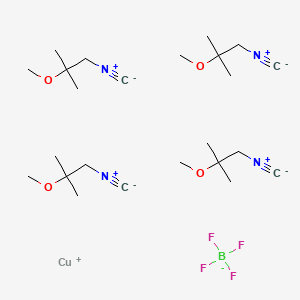

![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)

![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)

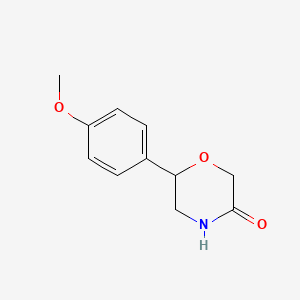

![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)